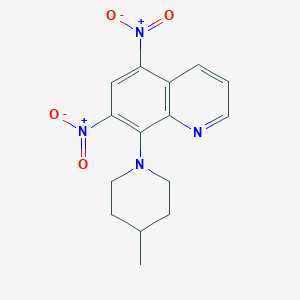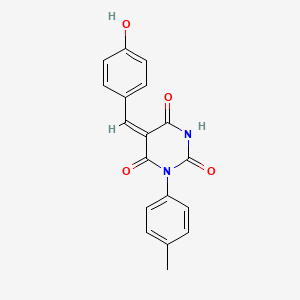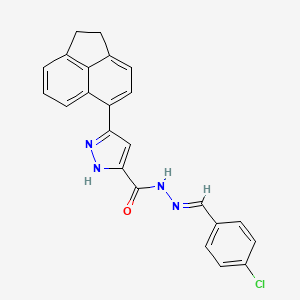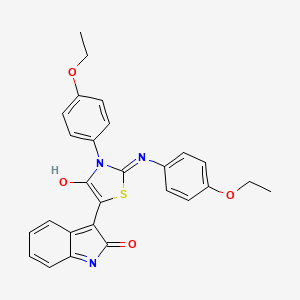
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline is a complex organic compound that features a quinoline core substituted with a 4-methylpiperidin-1-yl group and two nitro groups at positions 5 and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Substitution with 4-Methylpiperidine: The final step involves the nucleophilic substitution of the nitroquinoline with 4-methylpiperidine under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, with bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Products include the corresponding amines.
Substitution: Products include various substituted quinoline derivatives.
Applications De Recherche Scientifique
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro groups can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline: shares similarities with other nitroquinoline derivatives and piperidine-containing compounds.
1-(4-Methylpiperidin-4-yl)-1H-indole: Another compound with a piperidine moiety, known for its biological activities.
4-Methylpiperidin-1-yl)-acetic acid hydrochloride: A simpler piperidine derivative with different applications.
Uniqueness
This compound is unique due to the combination of its quinoline core, nitro groups, and piperidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H16N4O4 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
8-(4-methylpiperidin-1-yl)-5,7-dinitroquinoline |
InChI |
InChI=1S/C15H16N4O4/c1-10-4-7-17(8-5-10)15-13(19(22)23)9-12(18(20)21)11-3-2-6-16-14(11)15/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Clé InChI |
QARGJUPFCWKBKI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)

![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)


![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)


![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
